REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[CH:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C(C)=CC=CC=1>[CH:6]1([NH:12][CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[S:1](=[O:3])(=[O:2])([OH:5])[OH:4]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were dispersed
|
Type
|
TEMPERATURE
|
Details
|
Then the Meyer's flask was kept cooled in a water bath
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |